Braylin

Descripción general

Descripción

Braylin is a natural product found in Murraya exotica, Boronia pinnata, and other organisms with data available.

Mecanismo De Acción

Target of Action

Braylin, also known as 6-methoxyseselin, is a coumarin compound identified in the Zanthoxylum tingoassuiba species . It primarily targets phosphodiesterase-4 (PDE4) and acts as a glucocorticoid receptor ligand .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits PDE4, an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), thereby increasing the levels of cAMP . Additionally, this compound acts as a ligand for the glucocorticoid receptor, which is involved in the regulation of various physiological processes, including immune response and inflammation .

Biochemical Pathways

This compound’s action on PDE4 leads to an increase in cAMP levels, which in turn activates the cAMP-dependent protein kinase (PKA) pathway . This pathway plays a key role in various cellular processes, including the regulation of metabolism, gene transcription, and cell cycle progression.

In the mesenteric vessel, this compound’s action may be correlated with the alteration of the cAMP/PKA pathway . In the iliac artery, this compound’s action may be correlated with an increase in cyclic guanosine monophosphate (cGMP), followed by the activation of BKCa, Kir, and Kv channels .

Result of Action

This compound exhibits potent vasorelaxation properties, which involve distinct mechanisms in different arteries . It also has anti-inflammatory, antinociceptive, and immunomodulatory effects . This compound reduces the production of nitrite, IL-1β, TNF-α, and IL-6 by activated macrophages . Furthermore, it inhibits the production of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine TGF-β .

Análisis Bioquímico

Biochemical Properties

Braylin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been described as a phosphodiesterase-4 (PDE4) inhibitor . The inhibition of PDE4 by this compound leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates the cAMP-dependent protein kinase (PKA) pathway .

Cellular Effects

This compound has a profound impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . In activated macrophages, this compound exhibits concentration-dependent suppressive activity, reducing the production of nitrite, IL-1β, TNF-α, and IL-6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a glucocorticoid receptor ligand, and its inhibitory effect on macrophages is prevented by RU486, a glucocorticoid receptor antagonist . Furthermore, this compound reduces the NF-κB-dependent transcriptional activity, which may contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. While specific details on its stability and degradation are not mentioned in the available literature, its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Specific details on threshold effects or toxic effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with adenylate cyclase, altering the cAMP/PKA pathway . It may also increase cyclic guanosine monophosphate (cGMP), leading to the activation of BK Ca, K ir, and K v channels .

Actividad Biológica

Braylin, a natural coumarin first identified in 1949, has garnered attention for its diverse pharmacological properties, particularly its anti-inflammatory and immunomodulatory effects. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound is classified as a coumarin, a group of compounds known for their wide range of biological activities. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in inflammatory and immune-mediated conditions.

This compound's biological activity is primarily attributed to its ability to modulate inflammatory responses through several key mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated macrophages. In vitro studies demonstrated that this compound at concentrations ranging from 10 to 40 μM significantly suppressed these cytokines when macrophages were stimulated with LPS (lipopolysaccharide) and IFN-γ (interferon-gamma) .

- Glucocorticoid Receptor Activation : Molecular docking studies suggest that this compound acts as a ligand for the glucocorticoid receptor. This interaction is critical because it mediates anti-inflammatory effects. The inhibitory effect on macrophages was blocked by RU486, a known glucocorticoid receptor antagonist, indicating the relevance of this pathway .

- NF-κB Pathway Inhibition : this compound has been found to inhibit NF-κB-dependent transcriptional activity in RAW 264.7 cells, further supporting its role in reducing inflammation .

Anti-inflammatory Activity

This compound’s anti-inflammatory properties have been extensively studied using various experimental models:

- In Vitro Studies : In cultured macrophages, this compound reduced nitrite production and pro-inflammatory cytokines in a concentration-dependent manner. This suggests that this compound can effectively modulate inflammatory responses at the cellular level .

- In Vivo Studies : In animal models, particularly the complete Freund’s adjuvant (CFA)-induced paw inflammation model, this compound demonstrated dose-dependent antinociceptive (pain-relieving) and antiedematogenic (swelling-reducing) effects. Doses ranging from 12.5 to 100 mg/kg were effective without producing centrally mediated antinociception as seen in tail flick and hot plate tests .

Immunomodulatory Effects

This compound not only exhibits anti-inflammatory properties but also enhances immune responses under certain conditions:

- Cytokine Modulation : In CFA models, this compound inhibited pro-inflammatory cytokines while increasing the levels of the anti-inflammatory cytokine TGF-β (transforming growth factor-beta), showcasing its dual role in immune modulation .

Vasorelaxation Properties

Recent studies have indicated that this compound induces vasorelaxation through distinct mechanisms involving different arteries. This effect could have implications for cardiovascular health and conditions such as hypertension .

Case Studies and Experimental Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Aplicaciones Científicas De Investigación

Pharmacological Properties of Braylin

This compound has been characterized for its significant pharmacological effects through multiple research approaches, including in vitro, in silico, and in vivo studies. Key properties include:

- Anti-inflammatory Effects : this compound has demonstrated the ability to suppress pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 while promoting anti-inflammatory cytokines like TGF-β. This suggests a dual role in modulating immune responses .

- Immunomodulatory Activity : The compound's interaction with glucocorticoid receptors indicates its potential as an immunomodulator. In vivo studies using the complete Freund’s adjuvant (CFA) model showed that this compound significantly reduced paw inflammation and pain responses .

- Antinociceptive Effects : this compound exhibited dose-dependent antinociceptive effects in animal models, indicating its potential utility in pain management without central nervous system mediation .

Data Summary

The following table summarizes key findings regarding the pharmacological effects of this compound:

Case Study 1: Anti-inflammatory Potential

A study conducted by Espírito-Santo et al. (2017) focused on the anti-inflammatory and immunomodulatory potential of this compound. The researchers utilized both in vitro assays on activated macrophages and in vivo models to demonstrate that this compound effectively modulates inflammatory responses by acting on glucocorticoid receptors and inhibiting NF-κB activity. The findings suggest that this compound could serve as a prototype for developing new anti-inflammatory drugs .

Case Study 2: Pain Management

Another significant investigation highlighted this compound's antinociceptive properties using the CFA model. The results indicated that this compound effectively alleviated pain without central nervous system involvement, making it a candidate for peripheral pain management therapies .

Propiedades

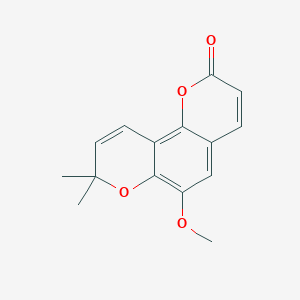

IUPAC Name |

6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFNVZWWIXXTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.